molecular formula C8H19NO B1266705 2-(Hexylamino)ethanol CAS No. 54596-69-9

2-(Hexylamino)ethanol

Cat. No.: B1266705
CAS No.: 54596-69-9
M. Wt: 145.24 g/mol
InChI Key: MCIKGVLBLIZYRY-UHFFFAOYSA-N
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Description

2-(Hexylamino)ethanol is an organic compound with the molecular formula C8H19NO. It is a secondary amine and a primary alcohol, characterized by the presence of a hexyl group attached to the nitrogen atom and an ethanol group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hexylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of hexylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Hexylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Hexylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexylamino)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions enable the compound to modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(Hexylamino)ethanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .

Properties

IUPAC Name

2-(hexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIKGVLBLIZYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866433
Record name 2-(Hexylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54596-69-9
Record name 2-(Hexylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54596-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054596699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hexylaminoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This procedure outlines the steps involved in ethoxylating n-hexyl amine to n-hexyl ethanolamine and n-hexyl diethanolamine. A suitable reactor must have cooling water, a heat source of 350° F., and pressure rating of 100 psig. The material of construction may be carbon steel, stainless steel, or glass-lined steel.
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Synthesis routes and methods II

Procedure details

In an alternate synthesis scheme for n-hexyl ethanolamine, the ethoxylation steps remained the same as above in sequence, temperature and pressure. However, the preferred weight fraction of n-hexyl amine to ethylene oxide was lowered to approximately 88 pounds n-hexyl amine to 12 pounds ethylene oxide to yield 100 pounds of reaction mass. The weight ratio of mono to di ethoxylates in the reaction mass was approximately 4.0-4.2 mono to 1.0 di. The purification section was also the same except the process was stopped after removal of n-hexyl amine overhead. The final bottoms fraction contained n-hexyl ethanolamine and some diethoxylates byproducts (less than 20% by weight).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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